molecular formula C20H22ClN3O2 B3318783 [3-[(7-Chloroquinoline-4-yl)amino]-6-hydroxybenzyl]diethylamine N-oxide CAS No. 102391-07-1

[3-[(7-Chloroquinoline-4-yl)amino]-6-hydroxybenzyl]diethylamine N-oxide

Cat. No. B3318783
CAS RN: 102391-07-1
M. Wt: 371.9 g/mol
InChI Key: AUGSHLRPGOSTAD-UHFFFAOYSA-N
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Description

“[3-[(7-Chloroquinoline-4-yl)amino]-6-hydroxybenzyl]diethylamine N-oxide” is a derivative of 7-chloroquinoline . It is part of a group of compounds that have been synthesized and evaluated for their antimicrobial, antimalarial, and anticancer activities .


Synthesis Analysis

The synthesis of these derivatives involves the use of ultrasound irradiation . This method, known as click chemistry, has been used to combine different molecules to create new analogs of chloroquine .


Molecular Structure Analysis

The structures of these new compounds were elucidated based on IR, 1H NMR, 13C NMR, MS, and their elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are part of the click chemistry process . This process has been used to combine different molecules to create new analogs of chloroquine .

Mechanism of Action

These compounds show moderate antimalarial activity with IC50 < 100 μM . Some of them showed high antimalarial activity with IC50 < 50 M . They also exerted the highest activity on all cell lines and showed special selectivity toward MCF-7 cells .

properties

IUPAC Name

N-[[5-[(7-chloroquinolin-4-yl)amino]-2-hydroxyphenyl]methyl]-N-ethylethanamine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-3-24(26,4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGSHLRPGOSTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[(7-Chloroquinoline-4-yl)amino]-6-hydroxybenzyl]diethylamine N-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-[(7-Chloroquinoline-4-yl)amino]-6-hydroxybenzyl]diethylamine N-oxide
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[3-[(7-Chloroquinoline-4-yl)amino]-6-hydroxybenzyl]diethylamine N-oxide
Reactant of Route 6
[3-[(7-Chloroquinoline-4-yl)amino]-6-hydroxybenzyl]diethylamine N-oxide

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